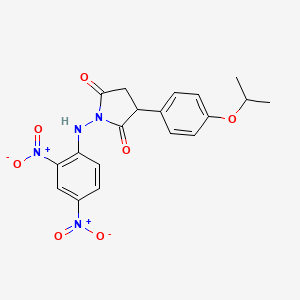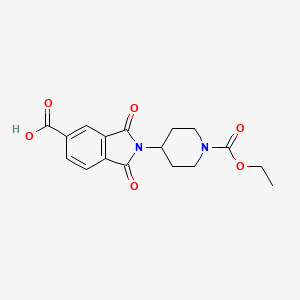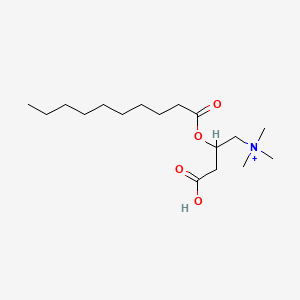![molecular formula C22H18N2O2S2 B1226731 2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)
2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Multicomponent Synthesis : A study by Dyachenko et al. (2015) involved the synthesis of similar compounds through a condensation process. This process is crucial for creating structurally diverse and potentially biologically active compounds (Dyachenko et al., 2015).
Crystal Structure Determination : The structure of a related compound was determined using X-ray analysis, highlighting the compound's potential for various applications, including in material science and pharmaceuticals (Yao et al., 2006).
Potential Therapeutic Applications
Antimicrobial Properties : The reactivity of similar compounds has been studied, revealing potential antimicrobial applications. For example, Elkholy and Morsy (2006) reported on the antimicrobial activity of some derivatives (Elkholy & Morsy, 2006).
Anticancer Activity : Sayed et al. (2021) explored the anticancer activity and antioxidant properties of similar heterocycles, indicating potential use in cancer research and treatment (Sayed et al., 2021).
Synthesis of Derivatives : The synthesis of various derivatives has been a focus, with research by Al-Taifi et al. (2016) contributing to the development of new compounds with potential biological applications (Al-Taifi et al., 2016).
Antitubercular Activity : Research by Marvadi et al. (2020) on novel derivatives showed promising antitubercular agents with lower cytotoxicity profiles, suggesting applications in tuberculosis treatment (Marvadi et al., 2020).
Novel Syntheses and Applications
Novel Synthesis Methods : The synthesis of various compounds derived from similar structures has been explored, with studies like that of Shams et al. (2010) examining new methods for creating polyfunctionally substituted heterocyclic compounds (Shams et al., 2010).
Efficient Synthesis Routes : Zheng et al. (2009) reported on an efficient synthesis method for derivatives, which is significant for the large-scale production and industrial application of these compounds (Zheng et al., 2009).
Solar Cell Application : Bobe et al. (2016) investigated the use of a derivative in dye-sensitized solar cells, demonstrating the compound's versatility in renewable energy applications (Bobe et al., 2016).
Eigenschaften
Produktname |
2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid |
|---|---|
Molekularformel |
C22H18N2O2S2 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C22H18N2O2S2/c23-13-16-19(18-11-6-12-27-18)15-9-4-5-10-17(15)24-21(16)28-20(22(25)26)14-7-2-1-3-8-14/h1-3,6-8,11-12,20H,4-5,9-10H2,(H,25,26) |
InChI-Schlüssel |
JPYKGCKNTOGHKX-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SC(C3=CC=CC=C3)C(=O)O)C#N)C4=CC=CS4 |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SC(C3=CC=CC=C3)C(=O)O)C#N)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9H-Purine, 6-[(3-chloropropyl)thio]-](/img/structure/B1226651.png)
![4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide](/img/structure/B1226652.png)
![[8-[2-(2-Methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B1226659.png)

![N-tert-butyl-2-[(2-chloro-1-oxoethyl)-(2-furanylmethyl)amino]-2-(4-chlorophenyl)acetamide](/img/structure/B1226662.png)
![2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1226663.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide](/img/structure/B1226664.png)


![(1S,4S,7R,10R,13R,16S,17R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1226670.png)


